Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 100844-86-8
VCID: VC18853802
InChI: InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11(5-9(13)14)6-10(15)16/h1-4,12H,5-6H2,(H,13,14)(H,15,16)
SMILES:
Molecular Formula: C10H11NO5
Molecular Weight: 225.20 g/mol

Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-

CAS No.: 100844-86-8

Cat. No.: VC18853802

Molecular Formula: C10H11NO5

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- - 100844-86-8

Specification

CAS No. 100844-86-8
Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
IUPAC Name 2-[N-(carboxymethyl)-2-hydroxyanilino]acetic acid
Standard InChI InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11(5-9(13)14)6-10(15)16/h1-4,12H,5-6H2,(H,13,14)(H,15,16)
Standard InChI Key GJFXENUPRQPECY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)O

Introduction

Nomenclature and Structural Characterization

Chemical Identity and Synonyms

The compound is systematically named N-(carboxymethyl)-N-(2-hydroxyphenyl)sarcosine, reflecting its sarcosine (N-methylglycine) core modified with carboxymethyl and 2-hydroxyphenyl groups . Synonyms include:

  • N-(o-Hydroxybenzyl)iminodiacetic acid

  • [Carboxymethyl-(2-hydroxy-benzyl)-amino]-acetic acid

  • (2-Hydroxy-benzylimino)-di-acetic acid

These variants underscore its relationship to iminodiacetic acid derivatives, which are known for metal-chelating properties .

Molecular Architecture

The structure comprises:

  • A central glycine residue (NH2CH2COOH\text{NH}_2\text{CH}_2\text{COOH})

  • A carboxymethyl group (CH2COOH-\text{CH}_2\text{COOH}) bonded to the nitrogen

  • A 2-hydroxyphenyl group (C6H4OH\text{C}_6\text{H}_4\text{OH}) attached to the same nitrogen

This arrangement creates a tripartite system with acidic (pKa24\text{p}K_a \approx 2-4), aromatic, and hydrogen-bonding functionalities . The planar hydroxyphenyl group introduces steric constraints, while the carboxymethyl moiety enhances water solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H13NO5\text{C}_{11}\text{H}_{13}\text{NO}_5
Molecular Weight239.225 g/mol
Exact Mass239.079 Da
Polar Surface Area (PSA)98.07 Ų
LogP0.36
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Data derived from Chemsrc .

Synthesis and Analytical Profiling

Chromatographic and Spectroscopic Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) paired with Mass Spectrometry (MS) is effective for resolving polar analogs of this compound. Key analytical parameters include:

  • Retention Time: ~8–12 minutes on a cHILIC column

  • Mass Spectra: Primary ion at m/z 239.079 ([M+H]+[\text{M}+\text{H}]^+) with fragments at m/z 194 (loss of COOH) and 152 (hydroxyphenyl cleavage) .

Functional and Biological Relevance

Metal Chelation Capacity

The compound’s iminodiacetic acid-like structure suggests strong chelation affinity for divalent cations (e.g., Cu2+\text{Cu}^{2+}, Ni2+\text{Ni}^{2+}). Comparative studies with EDTA derivatives show:

  • Stability Constants: logK\log K values of 8–10 for transition metals, suitable for industrial catalysis .

  • pH-Dependent Binding: Optimal chelation at pH 6–8 due to deprotonated carboxylates .

Comparative Analysis with Related Compounds

vs. Iminodiacetic Acid (IDA)

ParameterGlycine, N-(Carboxymethyl)-N-(Hydroxyphenyl)-IDA
Molecular Weight239.225 g/mol133.10 g/mol
LogP0.36-1.12
Metal Binding Sites3 (N, 2×COO⁻)2 (N, 2×COO⁻)
AromaticityYes (hydroxyphenyl)No

The hydroxyphenyl group enhances lipophilicity and π-π stacking potential, broadening applicability in organic solvents .

vs. Sarcosine Derivatives

Unlike conventional sarcosine-based peptoids, this compound’s bulky substituents restrict conformational flexibility, favoring rigid, planar geometries. This rigidity may reduce metabolic degradation in vivo .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields in multi-step reactions due to steric hindrance.

  • Racemization risks during carboxymethylation.

Advances in enzymatic glycosylation techniques, such as those used for N-glycan peptide conjugates, could enable stereocontrolled synthesis .

Unexplored Applications

  • Biodegradable Polymers: As a monomer for pH-responsive hydrogels.

  • Anticancer Agents: Leveraging metal chelation to disrupt tumor metallostasis .

  • Biosensors: Fluorescent tagging via hydroxyphenyl derivatization.

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